molecular formula C9H12O2 B6251489 rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans CAS No. 88075-27-8

rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans

Cat. No.: B6251489
CAS No.: 88075-27-8
M. Wt: 152.2
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Description

rac-(1r,4r)-4-Ethynylcyclohexane-1-carboxylic acid, trans, is a chiral cyclohexane derivative featuring an ethynyl group (-C≡CH) at the 4-position and a carboxylic acid (-COOH) at the 1-position. The trans stereochemistry (1r,4r) ensures distinct spatial arrangement, influencing its reactivity, solubility, and biological interactions.

Properties

CAS No.

88075-27-8

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the ethynyl group.

    Functional Group Introduction: The ethynyl group is introduced through reactions such as alkylation or halogenation followed by elimination.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using reagents like carbon dioxide under high pressure and temperature conditions.

    Isomer Separation: The trans isomer is separated from the cis isomer using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for carboxylation and advanced separation techniques for isomer purification.

Chemical Reactions Analysis

Types of Reactions

rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The ethynyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, such as alcohols, ketones, and substituted cyclohexanes.

Scientific Research Applications

rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1r,4r)-4-ethynylcyclohexane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in binding interactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) rac-(1r,4r)-4-[(tert-Butoxy)carbamoyl]cyclohexane-1-carboxylic Acid, trans
  • Molecular Formula: C₁₃H₂₃NO₄ .
  • Key Differences : Replaces the ethynyl group with a Boc-protected carbamoyl group (-NHCOO-t-Bu).
  • Applications : Widely used in peptide synthesis due to the Boc group’s stability under basic conditions. Hydrolysis under acidic conditions yields free amines for further functionalization .
  • Biological Activity : Acts as an arginase inhibitor, modulating nitric oxide pathways .
b) trans-4-(1-Methylethyl)cyclohexane-1-carboxylic Acid
  • Molecular Formula : C₁₀H₁₈O₂ .
  • Key Differences : Substitutes ethynyl with an isopropyl group (-CH(CH₃)₂).
  • Properties : Increased hydrophobicity enhances membrane permeability but reduces aqueous solubility.
  • Applications : Intermediate in drug synthesis (e.g., nateglinide impurities) .
c) trans-4-(Aminomethyl)cyclohexane-1-carboxylic Acid
  • Molecular Formula: C₈H₁₅NO₂ .
  • Key Differences: Replaces ethynyl with an aminomethyl group (-CH₂NH₂).
  • Biological Activity : Higher polarity facilitates interactions with charged biological targets (e.g., enzymes, receptors) .

Substituent Effects on Reactivity and Bioactivity

Compound Substituent Reactivity Profile Biological Activity
rac-(1r,4r)-4-Ethynylcyclohexane-1-carboxylic acid Ethynyl (-C≡CH) Participates in click chemistry (e.g., Huisgen cycloaddition) Potential for targeted drug delivery (unexplored)
rac-(1r,4r)-4-[(tert-Butoxy)carbamoyl]cyclohexane-1-carboxylic acid Boc-carbamoyl Acid-labile protecting group Arginase inhibition
trans-4-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid 4-Fluorobenzoyl Electron-withdrawing fluorine enhances electrophilicity Antibacterial and anticancer studies
trans-4-(1-Hydroxy-1-methylethyl)cyclohexane-1-carboxylic acid Hydroxy-isopropyl Hydrogen-bonding capability Metabolic pathway modulation

Stereochemical and Ring-Structure Comparisons

  • Cyclopropane Derivatives : Compounds like rac-(1R,2S)-1-chloro-2-ethynylcyclopropane, trans, exhibit higher ring strain but similar ethynyl reactivity. Their bicyclic analogs (e.g., bicyclo[3.1.0]hexane) show constrained conformations, altering target binding .
  • Bicyclic Systems: rac-(1R,4S,5R)-4-{[(tert-Butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid has enhanced rigidity, favoring selective enzyme inhibition .

Biological Activity

Rac-(1R,4R)-4-ethynylcyclohexane-1-carboxylic acid, commonly referred to as trans-4-ethynylcyclohexane-1-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • IUPAC Name : trans-4-Ethynylcyclohexane-1-carboxylic acid
  • Molecular Formula : C9_{9}H14_{14}O2_{2}
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 88075-27-8

The compound's biological activity is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features allow it to act as a modulator in several biochemical processes.

Antimicrobial Activity

Recent studies have demonstrated that trans-4-ethynylcyclohexane-1-carboxylic acid exhibits antimicrobial properties against specific bacterial strains. In vitro assays revealed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

In animal models, trans-4-ethynylcyclohexane-1-carboxylic acid has shown promising anti-inflammatory effects. A study conducted on mice with induced inflammation reported a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after administration of the compound.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of cyclohexane carboxylic acids, including trans-4-ethynylcyclohexane-1-carboxylic acid. The study highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms.

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving rats, researchers investigated the anti-inflammatory properties of trans-4-ethynylcyclohexane-1-carboxylic acid. The results indicated a dose-dependent reduction in paw edema, supporting its role as an anti-inflammatory agent. The study concluded that further exploration into its mechanism could lead to new therapeutic strategies for inflammatory diseases.

Research Findings

Recent literature has focused on optimizing the synthesis and enhancing the bioavailability of trans-4-ethynylcyclohexane-1-carboxylic acid. Notable findings include:

  • Synthesis Methods : Various synthetic pathways have been developed to produce this compound with high yields and purity.
  • Bioavailability Studies : Pharmacokinetic studies indicate that modifications to the compound can improve absorption rates in biological systems.

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